tert-Butyl 8-bromo-2,2-dimethyloctanoate
Description
tert-Butyl 8-bromo-2,2-dimethyloctanoate is a branched alkyl ester featuring a bromine substituent at the 8-position and two methyl groups at the 2-position of an octanoate backbone. The tert-butyl ester group confers steric bulk, which influences reactivity and stability, while the bromine atom provides a site for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions).
Properties
Molecular Formula |
C14H27BrO2 |
|---|---|
Molecular Weight |
307.27 g/mol |
IUPAC Name |
tert-butyl 8-bromo-2,2-dimethyloctanoate |
InChI |
InChI=1S/C14H27BrO2/c1-13(2,3)17-12(16)14(4,5)10-8-6-7-9-11-15/h6-11H2,1-5H3 |
InChI Key |
CEXKFGWGWNUTDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)CCCCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 8-bromo-2,2-dimethyloctanoate typically involves the esterification of 8-bromo-2,2-dimethyloctanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Catalyst: Acid catalyst to facilitate esterification
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in tert-Butyl 8-bromo-2,2-dimethyloctanoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium
Major Products Formed
Substitution: Formation of tert-Butyl 8-hydroxy-2,2-dimethyloctanoate
Reduction: Formation of 8-bromo-2,2-dimethyloctanol
Oxidation: Formation of 8-bromo-2,2-dimethyloctanoic acid
Scientific Research Applications
Chemistry
In organic chemistry, tert-Butyl 8-bromo-2,2-dimethyloctanoate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various chemical entities.
Biology
The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its bromine atom allows for further functionalization, making it a versatile intermediate in medicinal chemistry.
Medicine
In medicinal research, this compound is explored for its potential in drug development. Its structural features enable the design of novel therapeutic agents targeting specific biological pathways.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis, coatings, and adhesives.
Mechanism of Action
The mechanism by which tert-Butyl 8-bromo-2,2-dimethyloctanoate exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the ester group is converted to an alcohol, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights several compounds with structural or functional similarities to tert-Butyl 8-bromo-2,2-dimethyloctanoate. Key comparisons are outlined below:
tert-Butyl 2-bromo-5-fluorobenzoate ()
- Structural Differences: Backbone: tert-Butyl 2-bromo-5-fluorobenzoate has an aromatic benzoate core, whereas the target compound features a linear octanoate chain. Substituents: The bromine in the benzoate derivative is at the 2-position, adjacent to a fluorine atom at the 5-position, creating an electron-deficient aromatic system. In contrast, the bromine in the octanoate derivative is at the terminal 8-position, with steric hindrance from the 2,2-dimethyl groups.
- Reactivity Implications: The aromatic bromine in tert-Butyl 2-bromo-5-fluorobenzoate may undergo faster electrophilic substitution due to the electron-withdrawing fluorine. The aliphatic bromine in this compound is more suited for SN2 reactions, though steric hindrance from the tert-butyl and dimethyl groups may slow kinetics.
Methyl 2-amino-5-bromo-4-methoxybenzoate ()
- Functional Group Comparison: This compound is a methyl ester with bromine at the 5-position, an amino group at the 2-position, and a methoxy group at the 4-position. Unlike the tert-butyl ester in the target compound, the methyl ester group is less sterically hindered, making it more prone to hydrolysis.
- Applications: Methyl esters with aromatic bromine and polar substituents (e.g., amino, methoxy) are often intermediates in drug synthesis (e.g., antibiotics or kinase inhibitors). The tert-butyl analog’s bulkier structure may prioritize stability over reactivity in such contexts.
General Trends in Brominated Esters
- Steric Effects: tert-Butyl esters universally exhibit slower hydrolysis rates compared to methyl or ethyl esters due to steric protection of the ester carbonyl.
- Solubility and Lipophilicity: Linear aliphatic esters like this compound are more lipophilic than aromatic analogs, favoring solubility in nonpolar solvents (e.g., hexane or toluene). This property is advantageous in polymer or surfactant synthesis.
Limitations of Available Evidence
The provided sources lack experimental data (e.g., melting points, solubility, or reaction yields) for direct quantitative comparisons. Structural inferences are drawn from analogous compounds in , such as tert-Butyl 2-bromo-5-fluorobenzoate and methyl brominated benzoates. Further experimental studies are required to validate reactivity and application hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
